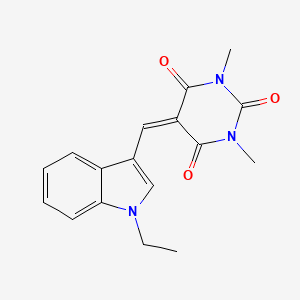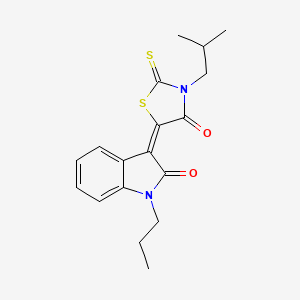
5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione is a synthetic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione typically involves the Knoevenagel condensation reaction. This reaction is carried out between 1-ethyl-1H-indole-3-carbaldehyde and 1,3-dimethyl-pyrimidine-2,4,6-trione in the presence of a base catalyst such as piperidine in ethanol . The reaction conditions are mild, and the product is obtained in good yield. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Indole derivatives, including this compound, are investigated for their antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparación Con Compuestos Similares
5-(1-Ethyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione can be compared with other similar compounds such as:
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione: This compound lacks the ethyl group on the indole ring, which may affect its biological activity and chemical reactivity.
5-(1-Methyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione: The presence of a methyl group instead of an ethyl group can lead to differences in solubility, stability, and biological activity.
5-(1-Propyl-1H-indol-3-ylmethylene)-1,3-dimethyl-pyrimidine-2,4,6-trione: The longer propyl group may result in altered pharmacokinetic properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propiedades
| 328970-96-3 | |
Fórmula molecular |
C17H17N3O3 |
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
5-[(1-ethylindol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H17N3O3/c1-4-20-10-11(12-7-5-6-8-14(12)20)9-13-15(21)18(2)17(23)19(3)16(13)22/h5-10H,4H2,1-3H3 |
Clave InChI |
GSRMLMZCNOEXDW-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N(C3=O)C)C |
Solubilidad |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[(4-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11632471.png)
![(5E)-5-{[5-(3-Chlorophenyl)furan-2-YL]methylidene}-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632478.png)
![4-chloro-N-[(Z)-1-(3,4-dimethoxyphenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11632479.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B11632494.png)
![2-{(5Z)-5-[5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}ethanesulfonic acid](/img/structure/B11632496.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632499.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11632505.png)
![3-Phenyl-6-[(3-phenyl-2,1-benzoxazol-6-yl)oxy]-2,1-benzoxazole](/img/structure/B11632506.png)

![N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide](/img/structure/B11632521.png)
![3-hexyl-4-methyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11632525.png)
![ethyl 3-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}benzoate](/img/structure/B11632538.png)

